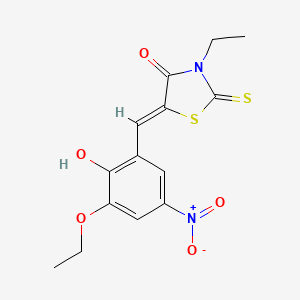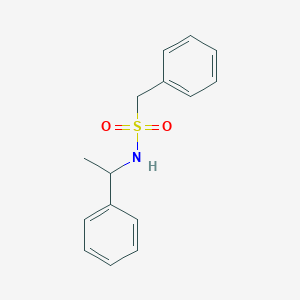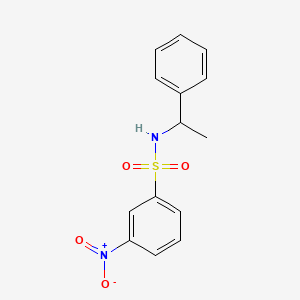
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as ethyl-2-thioxo-4-thiazolidinecarboxylate, is a synthetic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it a useful tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of various enzymes. For example, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. For example, it has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to inhibit the activity of various enzymes, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and how it interacts with various enzymes and biological processes. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, researchers could investigate the potential of this compound as a tool for studying various biological processes and pathways.
Méthodes De Synthèse
The synthesis of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one involves the reaction of ethyl-2-bromoacetate with thiourea in the presence of sodium hydroxide. The resulting product is then reacted with 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde to yield the final compound. This method has been used to synthesize 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one with high purity and yield.
Applications De Recherche Scientifique
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. This compound has been shown to have antibacterial, antifungal, and anticancer properties. It has also been used as an inhibitor of various enzymes such as aldose reductase, acetylcholinesterase, and butyrylcholinesterase.
Propriétés
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-3-15-13(18)11(23-14(15)22)6-8-5-9(16(19)20)7-10(12(8)17)21-4-2/h5-7,17H,3-4H2,1-2H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWXJWSSQGFBY-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)[N+](=O)[O-])OCC)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)[N+](=O)[O-])OCC)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)



![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)